

INCB3619: A Dual Inhibitor of ADAM10 and ADAM17 for Oncological Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: INCB3619

Cat. No.: B1671818

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3619 is a potent, orally active small molecule that functions as a dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17. These two zinc-dependent proteases, also known as sheddases, are key regulators of a multitude of cellular processes, including cell-cell signaling, adhesion, and proteolysis. Their aberrant activity has been implicated in the pathogenesis of numerous diseases, most notably cancer. By preventing the shedding and subsequent activation of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR) and HER3, **INCB3619** presents a compelling therapeutic strategy for targeting malignancies dependent on these signaling pathways. This technical guide provides a comprehensive overview of **INCB3619**, including its mechanism of action, preclinical efficacy, and detailed methodologies for its evaluation.

Core Mechanism of Action

INCB3619 exerts its anti-tumor effects by competitively inhibiting the catalytic activity of both ADAM10 and ADAM17. This dual inhibition prevents the proteolytic cleavage of the extracellular domains of a wide array of transmembrane proteins. Of particular significance in oncology is the inhibition of the shedding of ligands for the ErbB family of receptor tyrosine kinases, such as EGFR and HER3.

The binding of ligands, such as heregulin, to HER3 is a critical step in the activation of the PI3K/Akt signaling pathway, a key driver of cell survival and proliferation. By preventing the release of heregulin, **INCB3619** effectively blocks this pro-survival signaling cascade. Similarly, by inhibiting the shedding of EGFR ligands, **INCB3619** can attenuate signaling through the EGFR pathway, which is frequently dysregulated in various cancers. This dual-pronged attack on critical cancer signaling pathways underscores the therapeutic potential of **INCB3619**.

Quantitative Data Summary

The inhibitory potency and cellular effects of **INCB3619** have been quantified in a series of preclinical studies. The following tables summarize the key quantitative data.

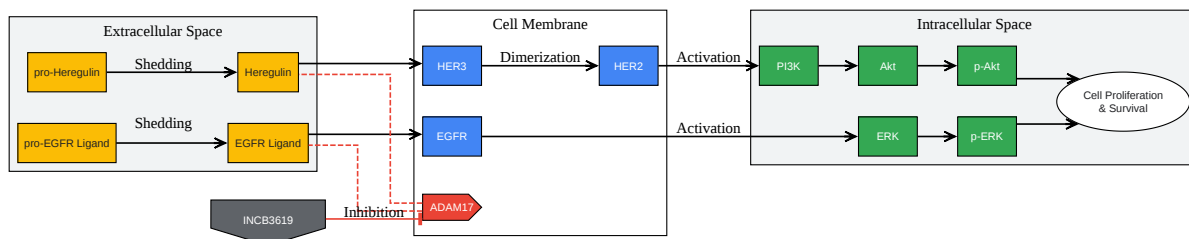
| Parameter | ADAM10 | ADAM17 | Reference |
|-----------|--------|--------|---|
| IC50 | 22 nM | 14 nM | [1] [2] [3] [4] |

| Cell Line | Assay | INCB3619 Concentration | Effect | Reference |
|-----------|---|------------------------|-----------------------------------|-----------|
| A549 | Heregulin-dependent HER3-Akt pathway inhibition | 0-10 μ M (96 h) | Inhibition of Akt phosphorylation | [2] |
| A549 | Apoptosis | 1 μ M | ~3% induction of apoptosis | [2] |
| A549 | Apoptosis | 10 μ M | ~5% induction of apoptosis | [2] |
| NCI-H1666 | EGFR ligand signaling inhibition | 0-10 μ M (72 h) | Inhibition of EGFR signaling | [2] |
| NCI-H1666 | ERK1/2 Expression | 2 μ M | Inhibition of ERK1/2 expression | [2] |
| NCI-H1666 | Cell Proliferation | Not specified | Inhibition of proliferation | [2] |

| Animal Model | Treatment | Outcome | Reference |
|------------------------------------|-----------------------------------|---|-----------|
| A549 xenografted BALB/c nu/nu mice | INCB3619 (60 mg/kg/d, s.c., 14 d) | Significant tumor growth inhibition and delay | [2] |
| A549 xenografted BALB/c nu/nu mice | INCB3619 (50 mg/kg/d, s.c., 14 d) | Less active tumor growth inhibition | [2] |
| A549 xenografted BALB/c nu/nu mice | INCB3619 + Gefitinib | Sensitization of tumors to Gefitinib | [1] |

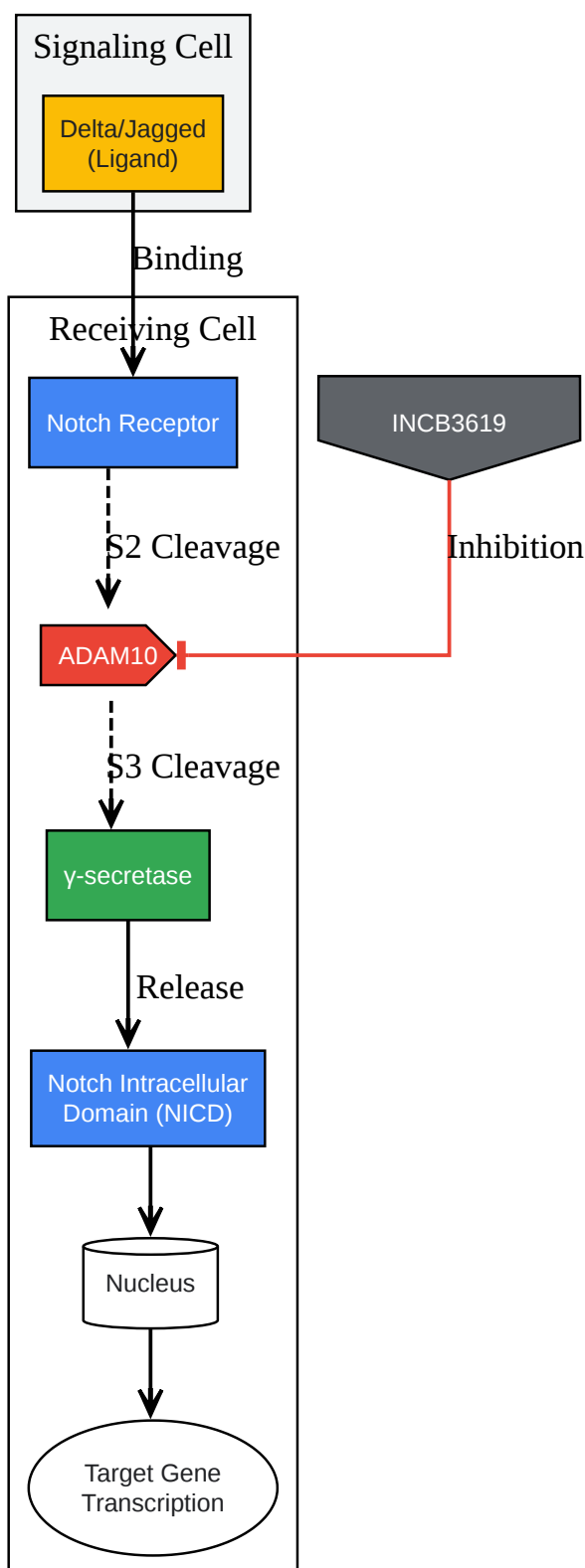
Signaling Pathways

INCB3619's mechanism of action directly impacts key signaling pathways implicated in cancer progression. The following diagrams illustrate the points of intervention.



[Click to download full resolution via product page](#)

Figure 1: Inhibition of EGFR/HER3 Signaling by **INCB3619**.



[Click to download full resolution via product page](#)

Figure 2: Inhibition of Notch Signaling by **INCB3619**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **INCB3619**. These protocols are based on standard laboratory procedures and findings from preclinical studies.

ADAM10 and ADAM17 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of **INCB3619** against recombinant human ADAM10 and ADAM17.

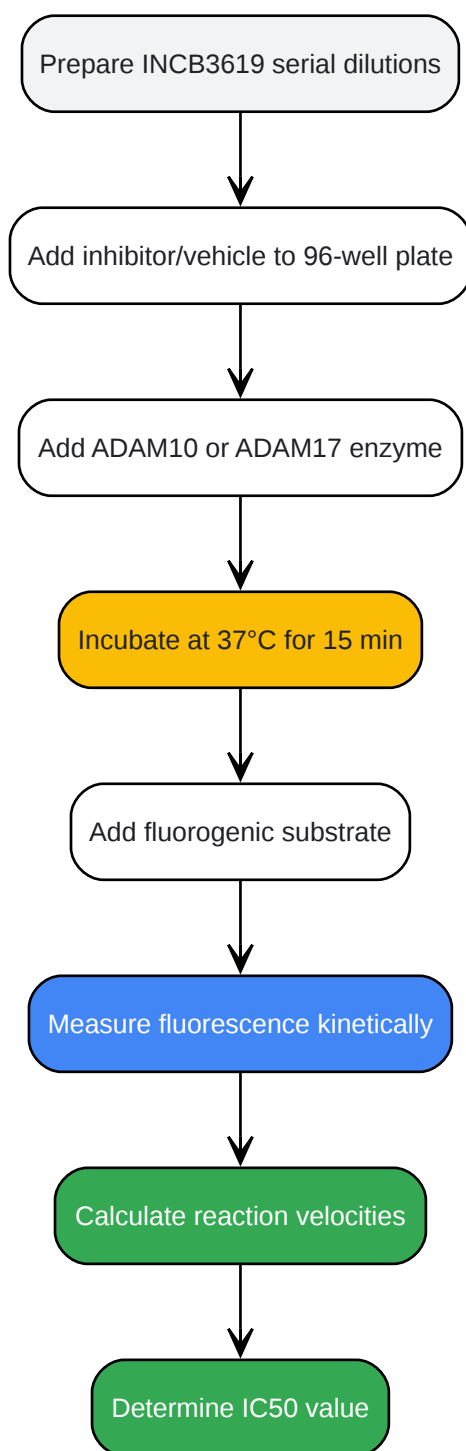
Materials:

- Recombinant human ADAM10 and ADAM17 (catalytic domain)
- Fluorogenic peptide substrate for ADAM10/17 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)
- Assay Buffer: 25 mM Tris, pH 7.5, 2.5 μ M ZnCl₂, 0.005% Brij-35
- **INCB3619** (dissolved in DMSO)
- 96-well black microplates
- Fluorometric microplate reader

Procedure:

- Prepare a serial dilution of **INCB3619** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- In a 96-well plate, add 50 μ L of the diluted **INCB3619** or vehicle (DMSO in Assay Buffer) to each well.
- Add 25 μ L of either ADAM10 or ADAM17 enzyme solution (final concentration \sim 0.5 nM) to each well.
- Incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 25 μ L of the fluorogenic peptide substrate (final concentration \sim 10 μ M) to each well.
- Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at 1-minute intervals for 30 minutes at 37°C.
- Calculate the reaction velocity (rate of fluorescence increase) for each concentration of **INCB3619**.
- Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



[Click to download full resolution via product page](#)

Figure 3: ADAM Enzyme Inhibition Assay Workflow.

Cell-Based Assays

This protocol details the assessment of **INCB3619**'s ability to inhibit heregulin-induced Akt phosphorylation in the A549 non-small cell lung cancer cell line via Western blotting.

Materials:

- A549 cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Serum-free medium
- Recombinant human heregulin- β 1
- **INCB3619** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti- β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed A549 cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 24 hours.
- Pre-treat the cells with various concentrations of **INCB3619** or vehicle for 4 hours.

- Stimulate the cells with heregulin- β 1 (e.g., 50 ng/mL) for 15 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (β -actin).

This protocol describes the quantification of apoptosis in A549 cells treated with **INCB3619** using a caspase-3/7 activity assay.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- A549 cells
- Complete culture medium
- **INCB3619** (dissolved in DMSO)
- Caspase-Glo® 3/7 Assay Reagent
- 96-well white-walled microplates
- Luminometer

Procedure:

- Seed A549 cells in a 96-well white-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **INCB3619** or vehicle for 96 hours.
- Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.
- Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
- Mix the contents of the wells by gentle shaking for 30 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence of each well using a luminometer.
- Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo®) performed in a parallel plate to account for differences in cell number.

In Vivo Xenograft Study

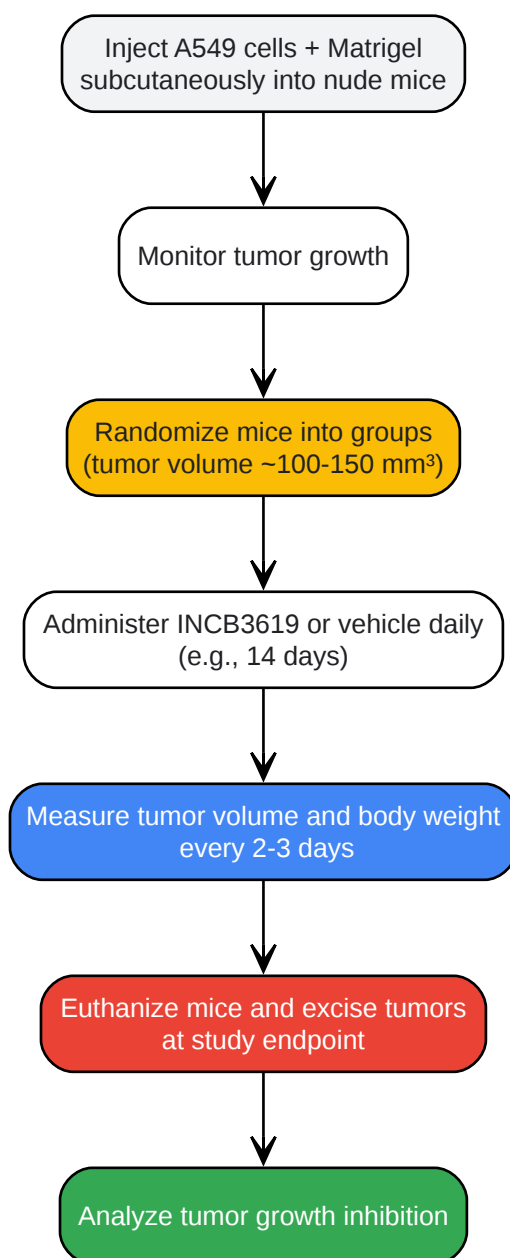
This protocol outlines a subcutaneous xenograft model using A549 cells in immunodeficient mice to evaluate the anti-tumor efficacy of **INCB3619**.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- A549 cells
- Matrigel
- Female athymic nude mice (6-8 weeks old)
- **INCB3619** formulation for subcutaneous injection
- Vehicle control
- Calipers

Procedure:

- Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer **INCB3619** (e.g., 50 or 60 mg/kg/day) or vehicle via subcutaneous injection daily for 14 days.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Plot the mean tumor volume over time for each group to assess tumor growth inhibition.



[Click to download full resolution via product page](#)

Figure 4: A549 Xenograft Study Workflow.

Conclusion

INCB3619 is a promising dual inhibitor of ADAM10 and ADAM17 with demonstrated preclinical activity in models of non-small cell lung cancer. Its ability to concurrently block key signaling pathways, including the EGFR/HER and Notch pathways, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The detailed protocols provided in

this guide are intended to facilitate the continued research and development of **INCB3619** and other ADAM inhibitors, ultimately contributing to the advancement of novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase 3/7 activation assay [bio-protocol.org]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 7. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line | PLOS One [journals.plos.org]
- 8. sartorius.com.cn [sartorius.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel-octreotide conjugates in tumor growth inhibition of A549 human non-small cell lung cancer xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [INCB3619: A Dual Inhibitor of ADAM10 and ADAM17 for Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671818#incb3619-as-a-dual-adam10-and-adam17-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com